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Compound of Interest

Compound Name: 5-isopropoxy-2-methyl-1H-indole

Cat. No.: B1326782

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 5-isopropoxy-2-methyl-
1H-indole (CAS: 1134334-84-1) is not readily available in publicly accessible scientific
literature or databases as of the date of this publication. This guide has been compiled to
provide a comprehensive framework for the spectroscopic characterization of this molecule. To
this end, we present illustrative spectroscopic data from closely related and well-characterized
analogs: 2-methyl-1H-indole and 5-methoxy-2-methyl-1H-indole. These examples will serve as
a valuable reference for researchers anticipating the spectral characteristics of the title
compound.

Introduction

5-Isopropoxy-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a
core structural motif in a vast array of biologically active compounds and pharmaceuticals. A
thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug
discovery, providing unambiguous confirmation of a molecule's identity and purity. This
document outlines the expected spectroscopic profile of 5-isopropoxy-2-methyl-1H-indole
and provides detailed, generalized experimental protocols for acquiring the necessary data.

Predicted Spectroscopic Data of 5-Isopropoxy-2-
methyl-1H-indole
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While specific data is unavailable, predictions for the key spectroscopic signatures can be
made based on the structure:

'H NMR: Expect signals corresponding to the isopropoxy group (a septet for the CH and a
doublet for the two CHs groups), a singlet for the 2-methyl group, aromatic protons on the
indole ring, and a broad singlet for the N-H proton. The aromatic protons' splitting pattern will
be indicative of the 5-substitution.

e 13C NMR: Signals for the isopropoxy carbons, the 2-methyl carbon, and the eight carbons of
the indole core are expected. The carbon bearing the isopropoxy group will be significantly
shifted downfield.

e IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300-
3400 cm™1), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic region,
and C-O stretching from the isopropoxy group.

e Mass Spectrometry: The molecular ion peak (M*) for C12H1sNO is expected at m/z = 189.26.
Fragmentation patterns would likely involve the loss of the isopropoxy group or parts thereof.

Spectroscopic Data of Analog Compounds

To provide a tangible reference, the following tables summarize the spectroscopic data for 2-
methyl-1H-indole and 5-methoxy-2-methyl-1H-indole.

2-Methyl-1H-indole

Parameter Value Reference
Molecular Formula CoHoN [1]
Molecular Weight 131.17 g/mol [1]

Table 1: *H NMR Data of 2-Methyl-1H-indole (in CDCIs)
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Chemical Shift (d)

Multiplicity Assignment Reference

ppm

7.73 brs N-H [2]
751 d H-7 [2]
7.24 d H-4 2]
7.10 t H-6 [2]
7.06 t H-5 2]
6.20 s H-3 [2]
2.40 s 2-CHs [2]

Table 2: 13C NMR Data of 2-Methyl-1H-indole (in Dioxane)

Chemical Shift () ppm Assignment Reference
135.5 C-7a Spectrabase
135.2 C-2 Spectrabase
128.5 C-3a Spectrabase
120.7 C-5 Spectrabase
119.8 C-6 Spectrabase
1195 C-4 Spectrabase
110.1 C-7 Spectrabase
99.9 C-3 [3]

13.5 2-CHs Spectrabase

Table 3: IR and MS Data of 2-Methyl-1H-indole
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Technique Key Peaks/Values Reference
3425 (N-H), 3050, 2900, 1600,
IR (KBr pellet, cm~—1) [3]
1450, 740
MS (El, m/z) 131 (M+), 130, 103, 77 [4]
5-Methoxy-2-methyl-1H-indole
Parameter Value Reference
Molecular Formula C10H11NO [5]
Molecular Weight 161.20 g/mol [5]
Table 4: 1H NMR Data of 5-Methoxy-2-methyl-1H-indole
Chemical Shift (d) o )
Multiplicity Assignment Reference
ppm
~7.8 (broad) brs N-H [6]
7.15 d H-7 [6]
6.95 d H-4 [6]
6.75 dd H-6 [6]
6.10 s H-3 [6]
3.80 s 5-OCHs [6]
2.35 s 2-CHs [6]

Table 5: 13C NMR Data of 5-Methoxy-2-methyl-1H-indole
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Chemical Shift () ppm Assignment Reference
153.8 C-5 [7]
136.2 C-2 [7]
131.5 C-7a [7]
129.2 C-3a [7]
1115 C-6 [7]
110.5 C-7 [7]
101.8 C-4 [7]
99.8 C-3 [7]
55.9 5-OCHs [7]
13.6 2-CHs [7]

Table 6: IR and MS Data of 5-Methoxy-2-methyl-1H-indole

Technique Key Peaks/Values Reference

R ( )y Data not readily available in
cm-
searches

MS (mi2) Data not readily available in
m/z
searches

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound such as 5-isopropoxy-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. *H NMR Spectroscopy
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o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.
Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400
or 500 MHz spectrometer.

o Data Acquisition:

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

[¢]

Set the appropriate spectral width, number of scans (typically 8-16 for 1H), and relaxation
delay.

[¢]

Acquire the Free Induction Decay (FID).

» Data Processing:

[e]

Apply a Fourier transform to the FID.

(¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at 7.26 ppm).

[¢]

Integrate the signals to determine the relative proton ratios.
4.1.2. 13C NMR Spectroscopy

e Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.7
mL of deuterated solvent.

o Data Acquisition:

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets
for each carbon.
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o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary due to the lower natural abundance and longer relaxation times of 13C.[8]

» Data Processing:

o Process the data similarly to H NMR.

o Calibrate the spectrum using the solvent peak (e.g., CDClsz at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
e Sample Preparation (Thin Solid Film):

o Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile
solvent like methylene chloride.[9]

o Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).[9]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[9]
o Data Acquisition:
o Record a background spectrum of the clean, empty sample compartment.
o Place the salt plate with the sample film in the spectrometer's sample holder.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The
instrument software will automatically ratio the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile and thermally stable compound, a direct insertion probe with electron ionization

(El) is a common method.[10]

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV). This causes ionization and fragmentation of the molecule.[10]
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel indole derivative like 5-isopropoxy-2-methyl-1H-indole.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic
characterization and data analysis for a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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